molecular formula C21H14ClN3O3S B5220957 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

Cat. No. B5220957
M. Wt: 423.9 g/mol
InChI Key: WGXCFWABTIMLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide, commonly known as BMN-673 or talazoparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play an essential role in DNA repair mechanisms, and their inhibition has emerged as a promising strategy for the treatment of cancer. Talazoparib has demonstrated significant anti-tumor activity in preclinical and clinical studies and has been approved by the FDA for the treatment of advanced breast cancer with BRCA mutations.

Mechanism of Action

PARP enzymes play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which eventually results in double-strand breaks that cannot be repaired by the cell. In cancer cells with defects in DNA repair mechanisms, such as those with BRCA mutations, this leads to cell death. Talazoparib is a potent and selective inhibitor of PARP1 and PARP2 enzymes, which are involved in the repair of single-strand DNA breaks.
Biochemical and Physiological Effects
Talazoparib has been shown to induce DNA damage and cell death in cancer cells, particularly those with BRCA mutations. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In clinical studies, talazoparib has demonstrated significant anti-tumor activity in patients with advanced breast cancer with BRCA mutations. It has also been shown to have a favorable safety profile, with manageable side effects.

Advantages and Limitations for Lab Experiments

Talazoparib is a potent and selective PARP inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies. Its specificity for PARP1 and PARP2 enzymes makes it an attractive tool for studying the role of PARP in DNA repair mechanisms and cancer biology. However, talazoparib is a relatively new drug, and its long-term effects and potential toxicity are still being investigated. Additionally, its high potency and selectivity may limit its utility in certain experimental settings where a less potent or less selective PARP inhibitor may be more appropriate.

Future Directions

There are several potential future directions for the research and development of talazoparib. One area of interest is the identification of biomarkers that can predict response to talazoparib and other PARP inhibitors. This could help identify patients who are most likely to benefit from treatment and optimize patient selection for clinical trials. Another area of interest is the investigation of talazoparib in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Finally, there is ongoing research into the development of next-generation PARP inhibitors with improved potency, selectivity, and safety profiles.

Synthesis Methods

The synthesis of talazoparib involves several steps, starting from the commercially available 2-chloro-4-nitrobenzoic acid. The key intermediate, 2-chloro-4-nitrobenzoyl chloride, is obtained by reacting the acid with thionyl chloride. The benzothiazole moiety is then introduced through a nucleophilic substitution reaction with 2-mercaptobenzothiazole. The final step involves coupling the benzothiazole-containing intermediate with 2-methyl-3-aminophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Scientific Research Applications

Talazoparib has been extensively studied for its anti-tumor activity in various cancer types, including breast, ovarian, and prostate cancers. It has been shown to be particularly effective in tumors with BRCA mutations, which impair DNA repair mechanisms and render the cells vulnerable to PARP inhibition. Talazoparib has also been investigated in combination with other anti-cancer agents, such as chemotherapy and immune checkpoint inhibitors, to enhance its therapeutic efficacy.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c1-12-14(21-24-18-6-2-3-8-19(18)29-21)5-4-7-17(12)23-20(26)15-10-9-13(25(27)28)11-16(15)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXCFWABTIMLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.